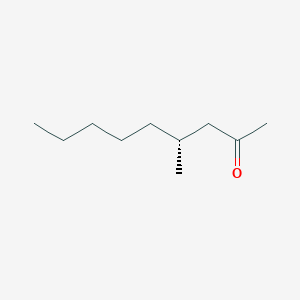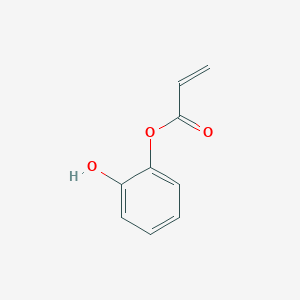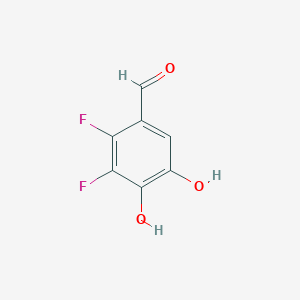
2,3-Difluoro-4,5-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde typically involves the fluorination of 4,5-dihydroxybenzaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Difluoro-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-4,5-dihydroxybenzoic acid.
Reduction: 2,3-Difluoro-4,5-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Difluoro-4,5-dihydroxybenzaldehyde depends on the specific application. In biological systems, it may interact with enzymes and proteins through its aldehyde and hydroxyl groups. The fluorine atoms can influence the compound’s reactivity and binding affinity by altering the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the hydroxyl groups.
2,5-Difluoro-3,4-dihydroxybenzaldehyde: Similar structure with different positions of fluorine and hydroxyl groups.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2,3-Difluoro-4,5-dihydroxybenzaldehyde is unique due to the specific positions of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
特性
CAS番号 |
426226-77-9 |
|---|---|
分子式 |
C7H4F2O3 |
分子量 |
174.10 g/mol |
IUPAC名 |
2,3-difluoro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChIキー |
BPRFVTSMTWMAEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)O)F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


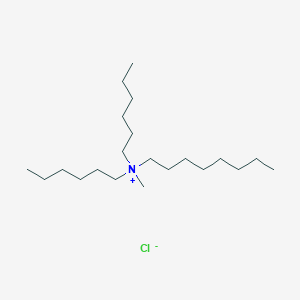
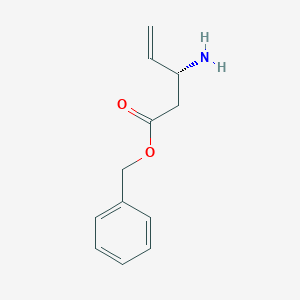
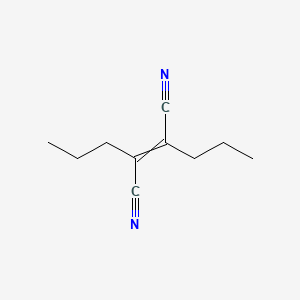
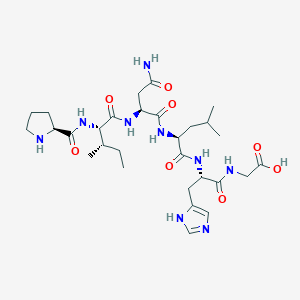
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
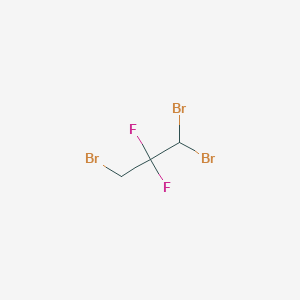
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
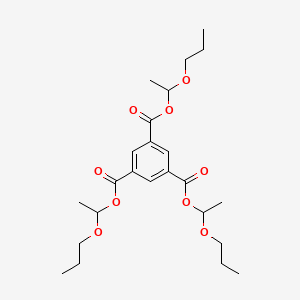
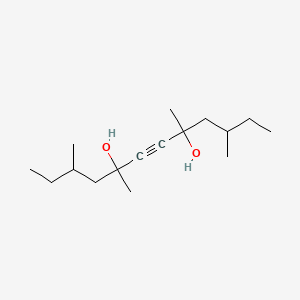
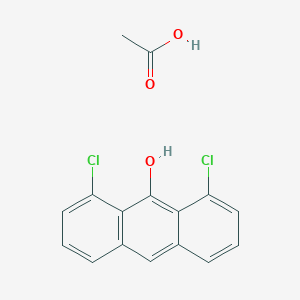
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
